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Compound of Interest

Compound Name:
N,N-bis(2-

nitrophenyl)propanediamide

Cat. No.: B11823878

Get Quote

Introduction & Compound Rationale
N,N'-bis(2-nitrophenyl)propanediamide (CAS: 96331-35-0), also known as

-bis(2-nitrophenyl)malonamide, represents a privileged scaffold in medicinal chemistry due to
its unique electronic and structural properties. Unlike simple amides, this molecule features a
1,3-dicarbonyl core (malonamide) flanked by electron-withdrawing 2-nitrophenyl groups.

Key Pharmacophores
Active Methylene Bridge: The central methylene (

) is flanked by two carbonyls and further activated by the distal nitro groups. This makes the
protons significantly acidic (pKa

10–11), allowing the molecule to act as a bidentate ligand for metalloenzymes (e.g., histone
deacetylases, metalloproteases).

Intramolecular Hydrogen Bonding: The ortho-nitro groups can form stable 6-membered

pseudo-rings with the amide protons (
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). This "pre-organized" conformation enhances membrane permeability by masking polar
donors, a critical feature for intracellular targeting.

Redox Potential: The nitro aromatic system is a known substrate for nitroreductases, making

this compound a candidate for hypoxia-activated cytotoxicity (bioreductive prodrugs) or

antimicrobial activity against anaerobes.

This Application Note outlines a standardized screening workflow to evaluate its potential as an

antimicrobial agent, cytotoxic effector, and metal chelator.

Preparation & Handling
Safety Warning: Nitroaromatics can be toxic and mutagenic. Handle with full PPE. Storage:

Store solid at -20°C, desiccated. Protect from light.

Stock Solution Protocol
Due to the planar aromatic rings and hydrogen bonding, aqueous solubility is negligible.

Weighing: Weigh 3.44 mg of powder (MW = 344.28 g/mol ).

Solvation: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

Vortexing: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40°C for 5

minutes.

Concentration: This yields a 10 mM Stock Solution.

Quality Control: Verify clarity. If precipitation occurs upon dilution into media, reduce stock

concentration to 5 mM.

Module A: Antimicrobial Susceptibility Screening
(MIC)
Rationale: The malonamide scaffold has documented antibacterial efficacy, particularly when

complexed with transition metals in situ or by inhibiting bacterial metalloenzymes.

Experimental Design
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Assay Type: Broth Microdilution (CLSI Standard M07).

Target Organisms:S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC

27853).

Readout: Resazurin (Alamar Blue) Fluorescence or OD600.

Step-by-Step Protocol
Plate Preparation:

Dispense 50 µL of Mueller-Hinton Broth (MHB) into columns 2–12 of a 96-well clear flat-

bottom plate.

Add 100 µL of 200 µM compound (diluted from stock in MHB) to column 1.

Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

Final Test Range: 100 µM to 0.19 µM.

Controls:

Column 11 (Growth Control): Bacteria + MHB + 1% DMSO (No drug).

Column 12 (Sterility Control): MHB only.

Positive Control: Ciprofloxacin (0.01–10 µg/mL) in a separate row.

Inoculation:

Prepare bacterial suspension at

CFU/mL.

Add 50 µL inoculum to wells 1–11. Final volume = 100 µL. Final bacterial load =

CFU/mL.

Incubation: 16–20 hours at 37°C, aerobic.
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Readout: Add 10 µL of 0.01% Resazurin. Incubate 1–2 hours.

Pink: Viable (Growth).

Blue: Non-viable (Inhibition).

Module B: Mammalian Cytotoxicity & Selectivity
(MTT)
Rationale: To determine the Selectivity Index (

). A low SI (< 10) indicates general toxicity rather than specific antimicrobial action.

Experimental Design
Cell Line: HEK293 (Kidney, epithelial) or HepG2 (Liver).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

Treatment:

Prepare compound in DMEM media (0.5% DMSO max).

Treat cells with 8-point dose response (e.g., 100 µM

0.78 µM).

Incubate for 48 hours at 37°C, 5% CO2.

Development:

Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours.

Aspirate media carefully.

Solubilize Formazan crystals with 150 µL DMSO.
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Quantification: Measure Absorbance at 570 nm (Reference 650 nm).

Module C: Mechanistic Profiling (Metal Chelation)
Rationale: The 1,3-dicarbonyl system is a potent chelator. Activity may depend on stripping

essential metals (Fe, Zn, Cu) from the biological environment.

UV-Vis Shift Assay
Blank: Prepare 50 µM compound in Methanol/Water (1:1). Record UV spectrum (200–500

nm).

Titration: Add stoichiometric equivalents (0.5 eq, 1.0 eq, 2.0 eq) of

or

.

Observation:

Bathochromic Shift (Red shift): Indicates metal coordination to the enolate oxygen.

Interpretation: If MIC increases (potency drops) when media is supplemented with excess

Zn/Fe, the mechanism is likely metal starvation.

Data Analysis & Visualization
Quantitative Output
Summarize screening data using the following template:
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Parameter Formula / Definition Acceptance Criteria (Hit)

MIC
Lowest conc. preventing

visible growth

IC50
Conc. inhibiting 50% cell

metabolism (for antimicrobial hits)

Z-Factor
$1 - \frac{3(\sigma_p +

\sigma_n)}{
\mu_p - \mu_n

Selectivity Index (SI)

Screening Workflow Diagram
The following diagram illustrates the decision logic for the screening campaign.
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Caption: Logic flow for filtering N,N'-bis(2-nitrophenyl)propanediamide from initial stock to

validated lead, prioritizing selectivity over raw potency.

Proposed Binding Mode
The structural hypothesis for bioactivity relies on the "Scorpion" conformation.
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Caption: Structural model showing intramolecular H-bond stabilization facilitating bidentate

metal chelation.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Precipitation in Media
Hydrophobicity of bis-aryl

system

Limit final DMSO to 1–2%. Use

BSA (0.1%) as a carrier if

compatible with assay.

Color Interference
Nitro compounds can be

yellow/orange

Use "Media Only" blanks with

compound to subtract

background absorbance.

Variable MICs Metal content in media varies

Use cation-adjusted Mueller-

Hinton Broth (CAMHB) to

standardize

and

.
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screening-of-n-n-bis-2-nitrophenyl-propanediamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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